molecular formula C14H20O B14636675 5-[2-Methyl-5-(prop-1-en-2-yl)cyclopent-1-en-1-yl]pent-1-en-3-one CAS No. 53343-20-7

5-[2-Methyl-5-(prop-1-en-2-yl)cyclopent-1-en-1-yl]pent-1-en-3-one

Cat. No.: B14636675
CAS No.: 53343-20-7
M. Wt: 204.31 g/mol
InChI Key: RBAAJVVEDJJUBM-UHFFFAOYSA-N
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Description

5-[2-Methyl-5-(prop-1-en-2-yl)cyclopent-1-en-1-yl]pent-1-en-3-one is an organic compound with a complex structure that includes a cyclopentene ring and a pentenone chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-Methyl-5-(prop-1-en-2-yl)cyclopent-1-en-1-yl]pent-1-en-3-one can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor under acidic or basic conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the cyclopentene ring. The reaction conditions, including temperature and solvent, can vary depending on the specific synthetic route chosen .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the desired product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-[2-Methyl-5-(prop-1-en-2-yl)cyclopent-1-en-1-yl]pent-1-en-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

5-[2-Methyl-5-(prop-1-en-2-yl)cyclopent-1-en-1-yl]pent-1-en-3-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: It is used in the production of specialty chemicals, fragrances, and other industrial products.

Mechanism of Action

The mechanism of action of 5-[2-Methyl-5-(prop-1-en-2-yl)cyclopent-1-en-1-yl]pent-1-en-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 5-[2-Methyl-5-(prop-1-en-2-yl)cyclopent-1-en-1-yl]pent-1-en-3-one include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of a cyclopentene ring and a pentenone chain, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

53343-20-7

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

5-(2-methyl-5-prop-1-en-2-ylcyclopenten-1-yl)pent-1-en-3-one

InChI

InChI=1S/C14H20O/c1-5-12(15)7-9-14-11(4)6-8-13(14)10(2)3/h5,13H,1-2,6-9H2,3-4H3

InChI Key

RBAAJVVEDJJUBM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(CC1)C(=C)C)CCC(=O)C=C

Origin of Product

United States

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